3'-Hydroxy-4'-méthoxyacetophénone

Vue d'ensemble

Description

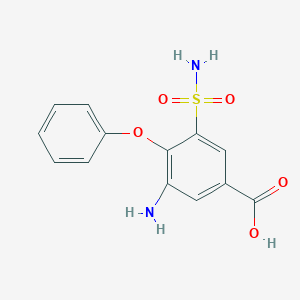

L'acétoisovanillone, également connue sous le nom de 3-Hydroxy-4-méthoxyacétophénone, est un composé aromatique de type cétone. Il s'agit d'un dérivé de l'acétophénone avec un groupe hydroxyle en position 3 et un groupe méthoxy en position 4 sur le cycle benzénique. Ce composé est reconnu pour ses propriétés anti-inflammatoires et est isolé de diverses sources végétales, notamment Pycnocycla spinosa .

Applications De Recherche Scientifique

L'acétoisovanillone a une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Ses propriétés anti-inflammatoires en font un sujet d'étude en recherche biologique, en particulier dans le contexte des maladies inflammatoires.

Médecine : L'acétoisovanillone est étudiée pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la colite et d'autres troubles inflammatoires.

5. Mécanisme d'Action

Les effets anti-inflammatoires de l'acétoisovanillone sont principalement dus à sa capacité à inhiber l'activité de certaines enzymes impliquées dans la réponse inflammatoire. Elle cible des enzymes telles que la cyclooxygénase et la lipooxygénase, qui jouent un rôle crucial dans la synthèse de médiateurs pro-inflammatoires. En inhibant ces enzymes, l'acétoisovanillone réduit la production de composés inflammatoires, exerçant ainsi ses effets anti-inflammatoires .

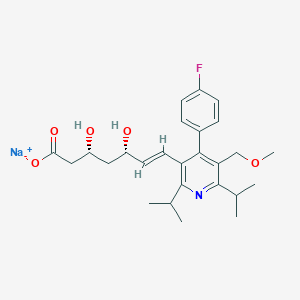

Composés Similaires :

Acétovanillone (4-Hydroxy-3-méthoxyacétophénone) : Structure similaire, mais avec les groupes hydroxyle et méthoxy à des positions différentes.

Propiovanillone (4-Hydroxy-3-méthoxypropiophénone) : Structure similaire avec un carbone supplémentaire dans la chaîne latérale.

O-Acétoisovanillone (3-Hydroxy-2-méthoxyacétophénone) : Isomère avec le groupe méthoxy en position 2.

Unicité : L'acétoisovanillone est unique en raison de son motif de substitution spécifique sur le cycle benzénique, qui lui confère des propriétés chimiques et biologiques distinctes. Son activité anti-inflammatoire et sa capacité à subir diverses transformations chimiques en font un composé précieux pour la recherche et les applications industrielles .

Analyse Biochimique

Biochemical Properties

3’-Hydroxy-4’-methoxyacetophenone has been shown to interact with various enzymes and proteins. It acts as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme responsible for reactive oxygen species production

Cellular Effects

3’-Hydroxy-4’-methoxyacetophenone has been found to have significant effects on various types of cells and cellular processes. It has been shown to attenuate the proliferation of activated HSC-T6 cells . It influences cell function by reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 3’-Hydroxy-4’-methoxyacetophenone involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the NADPH oxidase enzyme, thereby reducing the production of reactive oxygen species .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acétoisovanillone peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction du gaïacol avec l'anhydride acétique en présence d'un catalyseur. La réaction se déroule dans des conditions douces, généralement à température ambiante, pour produire de l'acétoisovanillone .

Méthodes de Production Industrielle : En milieu industriel, l'acétoisovanillone est produite par une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir un rendement et une pureté élevés du produit final. Le mélange réactionnel est ensuite soumis à des processus de purification tels que la recristallisation ou la chromatographie pour obtenir le composé souhaité .

Analyse Des Réactions Chimiques

Types de Réactions : L'acétoisovanillone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former les quinones correspondantes.

Réduction : La réduction de l'acétoisovanillone peut produire l'alcool correspondant.

Substitution : Les groupes hydroxyle et méthoxy sur le cycle benzénique peuvent participer à des réactions de substitution aromatique électrophile.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs tels que le brome ou l'acide nitrique en milieu acide.

Principaux Produits Formés :

Oxydation : Quinones

Réduction : Alcools

Substitution : Dérivés halogénés ou nitrés

Mécanisme D'action

The anti-inflammatory effects of Acetoisovanillone are primarily due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It targets enzymes such as cyclooxygenase and lipoxygenase, which play a crucial role in the synthesis of pro-inflammatory mediators. By inhibiting these enzymes, Acetoisovanillone reduces the production of inflammatory compounds, thereby exerting its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Acetovanillone (4-Hydroxy-3-methoxyacetophenone): Similar structure but with the hydroxyl and methoxy groups at different positions.

Propiovanillone (4-Hydroxy-3-methoxypropiophenone): Similar structure with an additional carbon in the side chain.

O-Acetoisovanillone (3-Hydroxy-2-methoxyacetophenone): Isomer with the methoxy group at the 2-position.

Uniqueness: Acetoisovanillone is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its anti-inflammatory activity and ability to undergo various chemical transformations make it a valuable compound in both research and industrial applications .

Propriétés

IUPAC Name |

1-(3-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTGFGDODHXMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209872 | |

| Record name | 3-Hydroxy-4-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6100-74-9 | |

| Record name | 1-(3-Hydroxy-4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6100-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6100-74-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4-METHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286G943O33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the anti-inflammatory potential of Isoacetovanillone?

A1: Research suggests Isoacetovanillone exhibits anti-inflammatory effects, particularly in the context of colitis. In a study using a rat model of acetic acid-induced colitis, Isoacetovanillone demonstrated a significant reduction in myeloperoxidase (MPO) activity, a marker of inflammation. It also showed a decrease in macroscopic and microscopic inflammatory markers, indicating its potential as an anti-inflammatory agent. []

Q2: Where is Isoacetovanillone found in nature?

A2: Isoacetovanillone has been identified as a constituent of Pycnocycla caespitosa. Bioassay-guided fractionation of this plant's extract led to the isolation of Isoacetovanillone, highlighting its presence in natural sources. [] Additionally, Isoacetovanillone is a characteristic component of toasted oak wood, particularly in comparison to cherry, acacia, and chestnut woods. []

Q3: Has Isoacetovanillone been investigated for its potential in treating fibrosis?

A3: While not the primary focus of research, one study identified Isoacetovanillone (3-Hydroxy-4-methoxyacetophenone) as one of the compounds isolated from Liriodendron tulipifera. While it did not demonstrate significant antifibrotic activity in that specific study, other compounds isolated alongside it did show promise in attenuating hepatic stellate cell proliferation and TNF-α production. []

Q4: Are there any known isomeric impurities associated with Isoacetovanillone synthesis?

A4: Yes, several isomeric impurities can arise during the synthesis of Isoacetovanillone. These include:

- 1-(3-Hydroxy-4-methoxyphenyl)ethanone (Isoacetovanillone impurity) []

- 1-(4-Hydroxy-3-methoxyphenyl)-propan-1-one) (Propiovanillone impurity) []

- 1-(3-Hydroxy-2-methoxyphenyl)ethanone (O-acetoisovanillone impurity-1) []

- 1-(2-Hydroxy-3-methoxyphenyl)ethanone (O-acetoisovanillone impurity-2) []

Q5: What are the structural characteristics of Isoacetovanillone?

A6: While specific spectroscopic data isn't provided in these excerpts, Isoacetovanillone's structure has been confirmed through techniques like 1H NMR, 13C NMR, and HR-ESI-MS. [] Its molecular formula is C9H10O3. [] Additionally, the interaction of various hydroxymethoxyacetophenone derivatives, including Isoacetovanillone, with β-cyclodextrin has been studied using 1H NMR and isothermal titration calorimetry. This research provides insights into the binding affinities and solution-phase host-guest complexes formed by these compounds. []

Q6: What is the role of Isoacetovanillone in antimicrobial studies?

A7: While not directly investigated for its individual antimicrobial properties in the provided research, Isoacetovanillone was identified as a potentially significant metabolite in a study evaluating the synergistic antimicrobial activity of three plant extracts. The study used GC-MS analysis and molecular docking to assess the potential antimicrobial activity of the plant mixture. While Isoacetovanillone itself wasn't the primary focus, its presence as a metabolite in an effective antimicrobial mixture warrants further investigation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)

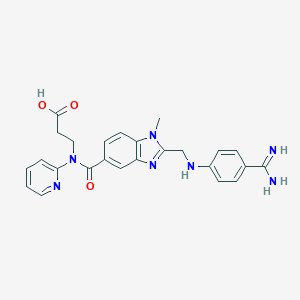

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride](/img/structure/B194505.png)

![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)